tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate
CAS No.: 1148044-30-7
Cat. No.: VC8392943
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate - 1148044-30-7](/images/structure/VC8392943.png)
Specification
CAS No. | 1148044-30-7 |
---|---|
Molecular Formula | C18H26N2O2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | tert-butyl 7-benzyl-1,7-diazaspiro[3.4]octane-1-carboxylate |
Standard InChI | InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(20)9-11-19(14-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Standard InChI Key | BZXZGQDQJSTACC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate, reflects its core structure:
-
Spiro[3.4]octane backbone: A fused bicyclic system where two rings share a single atom (spiro carbon). The numbering [3.4] indicates one ring has three members and the other four .
-
Functional groups:
The molecular formula is CHNO, derived by combining the Boc-protected diazaspiro[3.4]octane core (CHNO) with the benzyl substituent (CH). The molecular weight is 302.41 g/mol, and its exact mass is 302.1994 g/mol.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate likely involves multi-step reactions, drawing from methodologies used for analogous spirocyclic compounds :
-
Formation of the Spirocyclic Core:
-
Ethyl malonate or similar diesters are condensed with amines to form cyclic intermediates. For example, ethyl malonate reacts with 1-tosyl-4-piperidone under basic conditions to generate a spiro[3.4]octane scaffold .
-
Critical step: Ring-closing via nucleophilic substitution or cyclization, often facilitated by cesium carbonate or other strong bases .
-
-
Introduction of the Benzyl Group:
-
Boc Protection:
Representative Synthetic Route
A plausible seven-step synthesis, adapted from a patent for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate , is outlined below:
Step | Reaction | Conditions | Intermediate |
---|---|---|---|
1 | Ethyl malonate + ethanol | 25–80°C, 5 hr | Compound 2 (diethyl ester) |
2 | Reduction with LiBH | 0–70°C, 2.5 hr | Compound 3 (diol) |
3 | Tosylation with TsCl | 25°C, 12 hr | Compound 4 (tosylate) |
4 | Cyclization with CsCO | 25–90°C, 3 hr | Compound 5 (spiro core) |
5 | Benzylation with Mg | 25–80°C, 1 hr | Compound 6 (benzylated intermediate) |
6 | Boc protection | 25°C, 12 hr | Compound 7 (Boc-protected) |
7 | Deprotection (if needed) | Pd/C, H | Final compound |
Key modifications: Step 5 substitutes magnesium-mediated benzylation for the reduction described in the patent, enabling incorporation of the benzyl group .
Physicochemical Properties
Data extrapolated from analogous compounds :
The Boc group enhances solubility in organic solvents, while the benzyl group contributes to π-π interactions in supramolecular contexts .
Applications in Pharmaceutical Chemistry
Spirocyclic compounds like tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate are prized in drug discovery for their:
-
Conformational rigidity: Restricts rotational freedom, improving target binding selectivity .
-
Dual nitrogen sites: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
Potential therapeutic roles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume